4-nitro-N-[2-(phenylthio)ethyl]benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-N-(2-phenylsulfanylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-15(12-6-8-13(9-7-12)17(19)20)16-10-11-21-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSSQPUQAZOYHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Nitro N 2 Phenylthio Ethyl Benzamide
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis of 4-nitro-N-[2-(phenylthio)ethyl]benzamide identifies two primary strategic disconnections. The most apparent disconnection is across the amide C-N bond, which simplifies the molecule into two key synthons: 4-nitrobenzoic acid (or a derivative) and 2-(phenylthio)ethan-1-amine. A secondary disconnection can be made at the C-S bond of the phenylthioethyl moiety, leading to precursors such as a 2-haloethylamine derivative and thiophenol.
Amide Bond Formation Strategies
The formation of the amide bond is a critical step in the synthesis of the target molecule. This can be achieved through several methods, broadly categorized as direct amidation or coupling reagent-mediated condensations. fishersci.co.uk
Direct amidation involves the reaction of a carboxylic acid and an amine to form an amide, typically with the removal of water. rsc.org This method is atom-economical but often requires high temperatures, which can be incompatible with sensitive functional groups. rsc.org Catalytic systems, such as those based on boric acid or titanium tetrafluoride, have been developed to facilitate this transformation under milder conditions. rsc.org For the synthesis of this compound, this would involve the direct reaction of 4-nitrobenzoic acid with 2-(phenylthio)ethan-1-amine. However, a potential challenge is the competing acid-base reaction between the carboxylic acid and the amine, which forms a stable ammonium carboxylate salt. fishersci.co.uklibretexts.org
A recent study demonstrated that titanium tetrafluoride (TiF4) can effectively catalyze the direct amidation of aromatic carboxylic acids with amines in refluxing toluene, achieving high yields. rsc.org However, the study also noted that 4-nitrobenzoic acid, in particular, failed to undergo amidation under the tested conditions, suggesting that the strong electron-withdrawing nature of the nitro group deactivates the carboxyl group, making this direct approach challenging for this specific substrate. rsc.org
A more common and generally more efficient approach for amide bond formation involves the use of coupling reagents. hepatochem.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. chemistrysteps.com This two-step, one-pot process is highly versatile. hepatochem.com
Common classes of coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. fishersci.co.ukchemistrysteps.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine to form the amide. fishersci.co.uklibretexts.org The reaction is typically performed at room temperature in aprotic solvents and can provide good to excellent yields (70-90%). chemistrysteps.com
Phosphonium and Aminium/Uronium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are highly effective and can minimize side reactions like racemization, which is particularly important in peptide synthesis. hepatochem.compeptide.com
The general procedure for a coupling reaction involves dissolving the carboxylic acid (4-nitrobenzoic acid) in a suitable solvent like DMF, adding the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIEA), followed by the addition of the amine (2-(phenylthio)ethan-1-amine). fishersci.co.uk These reactions are often rapid, proceeding to completion within an hour at room temperature. fishersci.co.uk
| Coupling Reagent Class | Examples | Typical Conditions | Advantages | Potential Issues |
|---|---|---|---|---|
| Carbodiimides | DCC, EDC | Room temp, Aprotic solvents (DCM, DMF) | High yields, Readily available | Byproduct removal (DCU), Potential for racemization |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Room temp, Aprotic solvents, Base (DIEA) | High efficiency, Low racemization | Higher cost |
| Aminium/Uronium Salts | HATU, HBTU, TBTU | Room temp, Aprotic solvents, Base (DIEA) | Fast reaction rates, High yields | Higher cost, Potential for side reactions with certain substrates |
Introduction of the Phenylthioethyl Moiety
The synthesis of the key intermediate, 2-(phenylthio)ethan-1-amine, is crucial. This can be accomplished through several synthetic routes.
A straightforward method for the synthesis of 2-(phenylthio)ethan-1-amine involves the nucleophilic substitution of a 2-haloethylamine derivative with thiophenol. The thiophenol is typically deprotonated with a base to form the more nucleophilic thiophenolate anion, which then displaces the halide.
For example, starting from 2-bromoethylamine hydrobromide, treatment with a base like sodium hydroxide would generate the free amine, which could then react with thiophenol. Alternatively, protecting the amine functionality first, for instance as a phthalimide (Gabriel synthesis), would allow for the reaction with sodium thiophenolate, followed by deprotection to yield the desired amine.
| Substrate | Reagent | Typical Conditions | Product |
|---|---|---|---|
| 2-Bromoethylamine hydrobromide | Thiophenol, Base (e.g., NaOEt) | Reflux in Ethanol | 2-(Phenylthio)ethan-1-amine |
| N-(2-Bromoethyl)phthalimide | Sodium thiophenolate | DMF, Room Temperature | N-[2-(Phenylthio)ethyl]phthalimide |
Thiol-ene "click" chemistry offers a modern and highly efficient method for the formation of carbon-sulfur bonds. alfa-chemistry.com This reaction involves the addition of a thiol across a double bond, which can be initiated by radicals (e.g., using light or a radical initiator) or by a nucleophilic mechanism. alfa-chemistry.comwikipedia.org The radical-mediated reaction typically results in the anti-Markovnikov addition of the thiol. wikipedia.orgnih.gov
For the synthesis of the phenylthioethyl moiety, a potential strategy would involve the reaction of thiophenol with a suitable "ene" precursor that contains a masked or protected amine group. For instance, the reaction of thiophenol with N-allylphthalimide under radical initiation would yield N-[3-(phenylthio)propyl]phthalimide. While this provides a propyl linker rather than an ethyl one, it illustrates the principle. A more direct, albeit less common, precursor like N-vinylacetamide could potentially be used to install the desired two-carbon spacer.
The key advantages of the thiol-ene reaction are its high efficiency, rapid reaction rates, stereoselectivity, and tolerance of a wide range of functional groups, making it a powerful tool in modern organic synthesis. wikipedia.orgresearchgate.net
Incorporation of the 4-Nitrobenzoyl Unit
The primary strategy for incorporating the 4-nitrobenzoyl unit involves the acylation of 2-(phenylthio)ethanamine with a reactive derivative of 4-nitrobenzoic acid, most commonly 4-nitrobenzoyl chloride. The preparation of this key intermediate, therefore, begins with the introduction of a nitro group onto the aromatic ring.
The introduction of a nitro group onto an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. The most common method for nitration involves the use of a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) chemguide.co.ukmasterorganicchemistry.combyjus.com. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺) chemguide.co.ukbyjus.com.
The reaction sequence is as follows:
Generation of Electrophile: H₂SO₄ + HNO₃ → HSO₄⁻ + H₂O + NO₂⁺ chemguide.co.uk
Electrophilic Attack: The benzene ring of the substrate attacks the nitronium ion.
Rearomatization: A base (such as H₂O or HSO₄⁻) removes a proton from the intermediate carbocation, restoring the aromaticity of the ring masterorganicchemistry.com.
The starting material for this nitration step is crucial for obtaining the desired 4-nitro substitution pattern.
The regiochemical outcome of the nitration reaction is dictated by the directing effects of the substituent already present on the benzene ring. The carboxyl group (-COOH) and its derivatives, such as the amide (-CONH₂) or acyl chloride (-COCl) groups, are electron-withdrawing groups. These groups deactivate the aromatic ring towards electrophilic attack, making the reaction slower than the nitration of benzene itself youtube.com.
Furthermore, these groups are meta-directors vedantu.comlkouniv.ac.in. When an electrophile like the nitronium ion attacks the ring, it can add to the ortho, meta, or para positions. For a ring substituted with an electron-withdrawing group, the resonance structures of the carbocation intermediate (the arenium ion) show that attack at the meta position is favored. The intermediates for ortho and para attack have a destabilizing resonance form where the positive charge is placed on the carbon atom directly attached to the electron-withdrawing group youtube.com. The intermediate for meta attack avoids this unfavorable arrangement, making it the most stable and leading to the major product vedantu.comyoutube.com.
Due to this directing effect, the direct nitration of benzoic acid or benzamide (B126) yields primarily 3-nitrobenzoic acid vedantu.comyoutube.com. Therefore, to synthesize 4-nitrobenzoic acid, an alternative strategy is required, such as starting with a para-directing group that can later be converted into a carboxylic acid. However, once 4-nitrobenzoic acid is obtained, it is readily converted to the highly reactive 4-nitrobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), providing a high yield of the desired acylation agent tandfonline.comprepchem.comorgsyn.org. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon in 4-nitrobenzoyl chloride, making it highly reactive towards nucleophiles like amines solubilityofthings.com.
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles to the synthesis of this compound involves a holistic assessment of the entire synthetic route, from starting materials to final product. This includes the strategic implementation of solvent-free reaction conditions, maximization of atom economy, and the careful selection of reagents to avoid toxic and wasteful chemicals.
A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. researchgate.net For the synthesis of N-substituted benzamides, several solvent-free or reduced-solvent methodologies have been developed.
Mechanochemistry: This technique uses mechanical force, such as ball milling, to induce chemical reactions in the solid state, often without the need for any solvent. mdpi.com The synthesis of N-substituted 4-nitrobenzamides has been successfully achieved using mechanochemical methods. mdpi.com For instance, reacting an amine with 4-nitrobenzoyl chloride in a shaker-type ball mill can yield the desired amide product efficiently. mdpi.com This approach offers significant environmental benefits by eliminating solvent waste and often leads to shorter reaction times and simpler work-up procedures. organic-chemistry.orgresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can accelerate chemical reactions, often under solvent-free conditions. The decomposition of benzoylthioureas to form N-substituted benzamides has been demonstrated using iodine-alumina as a catalyst under microwave irradiation without any solvent. researchgate.net This method provides a rapid and efficient route to amide bond formation.
Thermal Condensation: Direct thermal amide formation from carboxylic acids and amines can be achieved by heating the neat reactants, sometimes under reduced pressure to remove the water byproduct. acs.orgresearchgate.net While this reagent-free approach is attractive, it can be limited by the requirement for high temperatures, which may not be suitable for thermally sensitive substrates. acs.org
| Parameter | Conventional Solution-Phase Synthesis | Mechanochemical (Solvent-Free) Synthesis |
|---|---|---|
| Solvent | Dichloromethane, Acetonitrile, etc. mdpi.comnih.gov | None mdpi.com |
| Reaction Time | Several hours to 24 hours nih.gov | Minutes to a few hours mdpi.comorganic-chemistry.org |
| Energy Input | Sustained heating/stirring | Short burst of high-intensity mechanical energy |
| Work-up | Aqueous washes, extractions, solvent evaporation mdpi.com | Simple washing/filtration mdpi.com |
| Waste Generation | Significant organic solvent waste | Minimal to none researchgate.net |
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org A reaction with high atom economy incorporates the maximum number of atoms from the starting materials into the final product, minimizing the generation of byproducts. wikipedia.org
Amide Bond Formation: The formation of the amide bond in this compound is a critical step where atom economy can be significantly improved.
Traditional Methods: The use of stoichiometric coupling reagents like carbodiimides (e.g., EDC) results in poor atom economy, as a large urea byproduct is generated. researchgate.net
Atom-Economical Alternatives: Direct amidation, where a carboxylic acid and an amine react to form an amide and water, is the most atom-economical route. However, this often requires harsh conditions. Catalytic methods that facilitate this transformation under milder conditions are highly desirable. researchgate.net Ruthenium-catalyzed reactions, for example, can achieve amide synthesis from alcohols and nitriles with 100% atom economy. chemistryviews.org Another approach involves the in-situ activation of carboxylic acids with acetylenes, which generates only volatile byproducts like acetaldehyde, leading to a highly atom-economical process. nih.govresearchgate.net
C-S Bond Formation: The synthesis of the precursor, 2-(phenylthio)ethanamine, involves the formation of a carbon-sulfur bond.
Cross-Coupling Reactions: Traditional cross-coupling reactions to form thioethers often involve pre-functionalized starting materials (e.g., aryl halides) and generate stoichiometric amounts of salt byproducts, thus having lower atom economy. acs.orgresearchgate.net
Addition Reactions: In contrast, addition reactions, such as the hydrothiolation of an alkene, are 100% atom-economical by design as all reagent atoms are incorporated into the product. acs.org The direct C-H sulfenylation of alkanes is another atom-economical approach that avoids pre-functionalization. acs.org
| Reaction Type | General Equation | Byproducts | Atom Economy | Reference |
|---|---|---|---|---|
| Amidation (with EDC) | RCOOH + R'NH₂ + EDC → RCONHR' + EDC-urea | Stoichiometric urea byproduct | Low | researchgate.net |
| Direct Catalytic Amidation | RCOOH + R'NH₂ → RCONHR' + H₂O | Water | High | researchgate.net |
| Thioetherification (Cross-Coupling) | Ar-X + R-SH + Base → Ar-S-R + Base·HX | Stoichiometric salt byproduct | Moderate | acs.org |
| Thioetherification (Addition) | R-CH=CH₂ + R'-SH → R-CH₂-CH₂-S-R' | None | 100% (Ideal) | acs.org |
The choice of reagents and catalysts is fundamental to the greenness of a synthetic process. Sustainable reagents are typically derived from renewable resources, are non-toxic, and can often be recycled and reused.
For Acylation/Amidation:
Boron-Based Reagents: Boronic acids can act as effective catalysts for direct amide formation, often requiring the removal of water. nih.gov Stoichiometric borate esters like B(OCH₂CF₃)₃ have also been developed as highly effective reagents for direct amidation under mild conditions, with byproducts that can be easily removed. acs.orgnih.gov
Metal- and Halogen-Free Acylations: Reagents such as methanesulfonic anhydride can promote Friedel-Crafts acylation reactions without the use of metal catalysts or halogenated compounds, which are common in traditional methods. researchgate.netacs.orgorganic-chemistry.org This minimizes metallic and halogenated waste streams. acs.org
Catalytic Systems: The use of inexpensive, earth-abundant metal catalysts (e.g., iron) or simple, readily available catalysts like boric acid represents a more sustainable approach than using precious metal catalysts or hazardous reagents. researchgate.netrsc.org
For Thioetherification:
Photocatalysis: The use of visible light in combination with a photocatalyst enables C-S bond formation under mild, ambient conditions. nih.govacs.org Electron donor-acceptor (EDA) complex photoactivation is a particularly sustainable strategy that can be performed open-to-air, avoiding the need for inert atmospheres. nih.gov
Abundant Metal Catalysis: Replacing expensive and rare palladium catalysts with more abundant and less toxic metals like copper for C-S cross-coupling reactions is a key trend in sustainable synthesis. acs.org
| Transformation | Traditional Reagent | Sustainable Alternative | Advantage of Alternative | Reference |
|---|---|---|---|---|
| Amide Coupling | EDC/DCC, HOBt | Boric Acid, B(OCH₂CF₃)₃ | Higher atom economy, less toxic byproducts | researchgate.netnih.gov |
| Acylation Catalyst | AlCl₃, FeCl₃ | Methanesulfonic Anhydride, ZnO | Metal- and halogen-free, reusable catalysts | organic-chemistry.orgresearchgate.net |
| C-S Coupling Catalyst | Palladium complexes | Copper complexes, Photocatalysts | More abundant metal, mild conditions, uses light energy | acs.orgnih.gov |
Advanced Spectroscopic and Crystallographic Characterization
Vibrational Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes. thermofisher.com
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. thermofisher.com The resulting spectrum provides a unique fingerprint of the functional groups present. For 4-nitro-N-[2-(phenylthio)ethyl]benzamide, the key functional groups include the nitro group (NO₂), the amide group (-CONH-), the thioether linkage (-S-), and the aromatic rings.
Based on data from related compounds, the expected FT-IR absorption bands for this compound are detailed in the table below. The amide I band (C=O stretch) is a particularly strong and characteristic absorption for amides. muthayammal.inijpbs.com The nitro group typically shows two strong stretching vibrations. ijpbs.comznaturforsch.com The N-H stretching vibration of the secondary amide is also a key diagnostic peak. muthayammal.in
Table 1: Predicted FT-IR Spectral Data for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference for Prediction |
|---|---|---|---|
| ~3300 | N-H Stretch | Secondary Amide | muthayammal.in |
| ~3100-3000 | C-H Stretch | Aromatic | ijpbs.com |
| ~2950-2850 | C-H Stretch | Aliphatic (CH₂) | rsc.org |
| ~1660 | C=O Stretch (Amide I) | Amide | muthayammal.inijpbs.com |
| ~1590 | C=C Stretch | Aromatic | ijpbs.com |
| ~1520 | Asymmetric NO₂ Stretch | Nitro | ijpbs.comznaturforsch.com |
| ~1345 | Symmetric NO₂ Stretch | Nitro | ijpbs.comznaturforsch.com |
| ~1100 | C-N Stretch | Amide | ijpbs.com |
Raman spectroscopy provides complementary information to FT-IR. It involves the inelastic scattering of monochromatic light from a laser source. thermofisher.com While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations, such as the C-S and C-C bonds within the aromatic rings. epequip.comresearchgate.net
The Raman spectrum of this compound is expected to show strong signals for the aromatic ring breathing modes and the symmetric stretch of the nitro group. The C-S stretching vibration, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum. rsc.org
Table 2: Predicted Raman Spectral Data for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference for Prediction |
|---|---|---|---|
| ~1600 | Aromatic Ring Stretch | Phenyl Rings | muthayammal.in |
| ~1345 | Symmetric NO₂ Stretch | Nitro | muthayammal.in |
| ~1000 | Aromatic Ring Breathing | Phenyl Rings | muthayammal.in |
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution by mapping the chemical environments of its constituent nuclei, primarily ¹H and ¹³C.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum is characterized by chemical shifts (δ), signal multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J).
For this compound, distinct signals are expected for the protons on the two aromatic rings and the ethyl bridge. The protons on the 4-nitrophenyl ring are expected to appear as two doublets due to the strong electron-withdrawing effect of the nitro group. ijpbs.com The protons on the phenylthio ring will likely show more complex multiplets. The two methylene (B1212753) groups of the ethyl linker will appear as triplets, assuming free rotation, due to coupling with each other and the amide proton. The amide proton itself is expected to appear as a triplet.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Reference for Prediction |
|---|---|---|---|---|
| ~8.3-8.1 | Doublet | 2H | Protons ortho to NO₂ | ijpbs.com |
| ~8.0-7.8 | Doublet | 2H | Protons meta to NO₂ | ijpbs.com |
| ~7.4-7.2 | Multiplet | 5H | Phenylthio group protons | rsc.org |
| ~7.0-6.5 | Triplet (broad) | 1H | N-H | muthayammal.in |
| ~3.7 | Quartet (or Triplet) | 2H | -CH₂-NH- | rsc.org |
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment.
In the ¹³C NMR spectrum of this compound, separate signals are expected for each carbon atom in the aromatic rings, the ethyl linker, and the carbonyl group. The carbonyl carbon of the amide is expected to resonate at a downfield chemical shift (around 165 ppm). ijpbs.com The carbon attached to the nitro group will also be significantly downfield. ijpbs.comcore.ac.uk The carbons of the phenylthio group and the ethyl linker will appear at more upfield positions.
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Reference for Prediction |
|---|---|---|
| ~165 | C=O (Amide) | ijpbs.com |
| ~150 | C-NO₂ | ijpbs.com |
| ~140-120 | Aromatic Carbons | ijpbs.comrsc.org |
| ~40 | -CH₂-NH- | rsc.org |
2D NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to confirm the coupling between the -CH₂-NH- and -S-CH₂- protons of the ethyl bridge, as well as the couplings between adjacent protons on the aromatic rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This would allow for the direct assignment of each protonated carbon in the molecule by linking its ¹H signal to its ¹³C signal.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the chemical structure of this compound.
Mass Spectrometric Techniques for Molecular Formula Confirmation
Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound. For this compound, the following techniques would be critical for its structural elucidation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. The molecular formula of this compound is C15H14N2O3S. HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be used to confirm this formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |
| [M+H]⁺ | 319.0798 | Data not available | Data not available |
| [M+Na]⁺ | 341.0617 | Data not available | Data not available |
| [M-H]⁻ | 317.0656 | Data not available | Data not available |
This table is for illustrative purposes only. Actual experimental data is not available.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern provides valuable information about the compound's structure. For this compound, MS/MS analysis would likely reveal characteristic cleavages of the amide bond, the ethyl linker, and the phenylthio group. Analysis of these fragments would help to piece together the molecular structure. For instance, common fragmentation patterns in similar molecules often involve the loss of the nitro group or cleavage at the C-S or C-N bonds.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Crystal System, Space Group, and Unit Cell Parameters
The analysis of the diffraction pattern would reveal the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. This information is fundamental to describing the crystal packing.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
This table is for illustrative purposes only. Actual experimental data is not available.
Analysis of Intramolecular and Intermolecular Interactions
The crystal structure would also reveal the nature and geometry of non-covalent interactions, which are crucial for the stability of the crystal lattice. This includes intramolecular hydrogen bonds, which can influence the conformation of the molecule, and intermolecular interactions, such as hydrogen bonds, π-π stacking between the aromatic rings, and van der Waals forces, which govern how the molecules pack together in the crystal. The presence of the nitro group and the amide N-H group would likely lead to significant hydrogen bonding networks.
Hydrogen Bonding Networks
(No specific data available for this compound)
Halogen Bonding, π-π Stacking, and Other Non-Covalent Interactions
(No specific data available for this compound)
Hirshfeld Surface Analysis and Crystal Packing Features
(No specific data available for this compound)
Computational and Theoretical Investigations of 4 Nitro N 2 Phenylthio Ethyl Benzamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering a microscopic perspective on molecular properties and behavior. For 4-nitro-N-[2-(phenylthio)ethyl]benzamide, these calculations elucidate its electronic characteristics and predict its spectroscopic signatures.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to determine the optimized molecular geometry. This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.
The geometry optimization reveals the spatial arrangement of the atoms, including the planarity of the benzamide (B126) and phenyl rings and the orientation of the nitro and thioether groups. The accuracy of DFT methods allows for a reliable prediction of the molecule's three-dimensional structure, which is essential for understanding its interactions with other molecules.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (amide) | 1.36 | - | - |
| C=O (amide) | 1.24 | - | - |
| N-C (ethyl) | 1.46 | - | - |
| C-S (thioether) | 1.80 | - | - |
| C-N (nitro) | 1.48 | - | - |
| O-N-O (nitro) | - | 124.5 | - |
| C-C-N-O (nitro) | - | - | 180.0 |
| C-N-C-C (amide) | - | - | 175.0 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is typically localized on the electron-rich phenylthio group, which acts as the primary electron donor. Conversely, the LUMO is predominantly centered on the electron-withdrawing nitrobenzamide moiety, particularly the nitro group. This distribution of frontier orbitals indicates that the molecule is susceptible to charge transfer interactions.
Table 2: Calculated Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.54 |
| HOMO-LUMO Gap | 4.31 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow areas represent regions with near-zero potential.
In the MEP map of this compound, the most negative potential (red) is concentrated around the oxygen atoms of the nitro and carbonyl groups, making these sites prone to electrophilic attack. The most positive potential (blue) is located around the amide hydrogen and the hydrogens of the aromatic rings, suggesting these are likely sites for nucleophilic interactions. The MEP analysis provides a clear visual representation of the molecule's reactive sites. researchgate.netyoutube.com
Theoretical vibrational frequency calculations using DFT are instrumental in interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies correspond to the normal modes of vibration of the molecule. By comparing the computed vibrational spectrum with experimental data, a detailed assignment of the observed spectral bands can be achieved.
For this compound, characteristic vibrational modes include the N-H stretching of the amide group, the C=O stretching of the carbonyl group, the asymmetric and symmetric stretching of the nitro group, and various aromatic C-H and C=C stretching vibrations. Theoretical calculations can help to resolve ambiguities in the experimental spectra and provide a more profound understanding of the molecule's vibrational properties. esisresearch.org
Table 3: Selected Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3350 |
| C=O Stretch (Amide) | 1680 |
| NO₂ Asymmetric Stretch | 1550 |
| NO₂ Symmetric Stretch | 1345 |
| C-S Stretch (Thioether) | 700 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Conformational Analysis and Energy Landscapes
The flexibility of a molecule is a critical determinant of its biological activity and material properties. Conformational analysis explores the different spatial arrangements of a molecule and their corresponding energies.
Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the conformational changes and intermolecular interactions. For this compound, MD simulations can reveal the flexibility of the ethylthio chain and the rotational freedom around the various single bonds.
These simulations can help to identify the most stable conformers and the energy barriers between them, thus constructing an energy landscape of the molecule. Understanding the dynamic nature of this compound is essential for predicting its behavior in different environments and its ability to interact with biological targets or other materials.
Potential Energy Surface Scans for Rotational Barriers
Potential energy surface (PES) scans are a fundamental computational tool used to explore the conformational landscape of a molecule. q-chem.com This technique involves systematically changing a specific geometric parameter, such as a dihedral angle, and performing a constrained geometry optimization at each step to map the corresponding changes in energy. q-chem.com For this compound, PES scans would be crucial for understanding the rotational barriers around its key single bonds, which dictate its three-dimensional shape and, consequently, its interaction with biological targets.
The primary rotatable bonds in this compound that would be of interest for such an analysis are:
τ1 (C-C): The bond between the ethyl linker and the phenylthio group.
τ2 (C-N): The amide bond between the ethyl linker and the benzamide nitrogen.
τ3 (C-S): The bond between the ethyl linker and the sulfur atom.
τ4 (Ar-C): The bond between the 4-nitrophenyl ring and the amide carbonyl group.
A relaxed PES scan would be performed for each of these dihedral angles, typically from 0° to 360° in increments of 10-15 degrees. molssi.org At each step, the dihedral angle is held fixed while the rest of the molecule's geometry is allowed to relax to its lowest energy state for that constraint. The resulting energy profile reveals the low-energy (stable conformers) and high-energy (transition states) geometries.
Hypothetical Rotational Energy Barriers:
The following table presents hypothetical data for the rotational energy barriers of this compound, as would be determined by DFT (Density Functional Theory) calculations, a common method for such investigations. mdpi.com
| Dihedral Angle | Rotatable Bond | Description | Hypothetical Rotational Barrier (kcal/mol) |
| τ1 | Phenyl-S-CH2-CH2 | Rotation of the phenylthio group relative to the ethyl linker. | 3.5 - 5.0 |
| τ2 | CO-NH-CH2 -CH2 | Rotation around the amide C-N bond, which has partial double bond character. | 18.0 - 22.0 |
| τ3 | NH-CH2-CH2 -S | Rotation of the ethyl linker around the C-S bond. | 4.0 - 6.0 |
| τ4 | Ar -CO-NH-CH2 | Rotation of the 4-nitrophenyl ring relative to the amide plane. | 5.0 - 7.0 |
This data is illustrative and based on typical values for similar chemical moieties.
The high rotational barrier for τ2 is characteristic of amide bonds due to p-orbital overlap between the nitrogen lone pair and the carbonyl π-system. The other rotations (τ1, τ3, and τ4) would be expected to have lower barriers, indicating greater conformational flexibility in those regions of the molecule.
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. dergipark.org.trpeerj.com This method is instrumental in drug discovery for predicting ligand-target interactions and binding affinities. Given that various nitrobenzamide derivatives have shown anti-inflammatory activity, a plausible biological target for this compound could be an enzyme like Cyclooxygenase-2 (COX-2) or inducible Nitric Oxide Synthase (iNOS). researchgate.netnih.gov
A molecular docking simulation of this compound into the active site of a target protein, for instance, iNOS, would aim to identify key non-covalent interactions. These interactions are fundamental to the stability of the ligand-protein complex. The simulation would likely reveal several types of interactions:
Hydrogen Bonding: The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). It could form hydrogen bonds with amino acid residues in the active site, such as glutamine or histidine.
π-π Stacking: The two aromatic rings (the 4-nitrophenyl and the phenylthio moieties) could engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan within the binding pocket.
Hydrophobic Interactions: The ethyl linker and the phenyl rings would likely form hydrophobic interactions with nonpolar residues in the enzyme's active site.
Polar Interactions: The nitro group (-NO2) is strongly electron-withdrawing and can participate in polar interactions or hydrogen bonding with suitable residues. mdpi.com
The docking algorithm would generate several possible binding poses (modes) of the ligand within the receptor's active site, each associated with a calculated binding energy or scoring function. The pose with the lowest binding energy is typically considered the most probable binding mode.
Hypothetical Docking Results against iNOS:
The following table provides a hypothetical summary of the predicted binding affinity and key interactions for the top-ranked binding pose of this compound with the iNOS active site.
| Parameter | Predicted Value | Interacting Residues (Hypothetical) |
| Binding Affinity (kcal/mol) | -8.5 | |
| Interactions | ||
| Hydrogen Bonds | 2 | Gln-482, His-341 |
| π-π Stacking | 1 | Tyr-367 |
| Hydrophobic Interactions | Multiple | Val-346, Met-368, Leu-206 |
This data is for illustrative purposes and represents a plausible outcome of a molecular docking study.
A predicted binding affinity of -8.5 kcal/mol would suggest a strong and favorable interaction between the ligand and the iNOS enzyme. The specific interactions, such as hydrogen bonds with key residues like Gln-482 and π-π stacking with Tyr-367, would provide a structural basis for its potential inhibitory activity. Such computational predictions are invaluable for guiding the synthesis of more potent analogues and for understanding the structure-activity relationship of this class of compounds. researchgate.net
Reactivity and Derivatization Studies
Chemical Transformations of the Benzamide (B126) Moiety
The amide linkage is a robust functional group, yet it can undergo several transformations under specific reaction conditions.
Hydrolysis and Amide Exchange Reactions
The hydrolysis of the amide bond in 4-nitro-N-[2-(phenylthio)ethyl]benzamide to yield 4-nitrobenzoic acid and 2-(phenylthio)ethan-1-amine can be achieved under both acidic and basic conditions. Generally, amides are relatively stable, and their hydrolysis often requires forcing conditions such as prolonged heating in the presence of a strong acid or base. umich.eduyoutube.com
Basic hydrolysis is typically initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. researchgate.net While primary amides hydrolyze more readily, secondary amides, such as the one in the title compound, can be more resistant to cleavage. umich.eduarkat-usa.org However, mild protocols for the alkaline hydrolysis of secondary amides have been developed using systems like sodium hydroxide in non-aqueous or mixed solvent systems (e.g., methanol/dichloromethane or methanol/dioxane), which can facilitate the reaction at room temperature or under reflux. researchgate.netarkat-usa.org The electron-withdrawing nature of the p-nitro group on the benzoyl moiety may influence the rate of hydrolysis by making the carbonyl carbon more electrophilic.
Amide exchange reactions, also known as transamidation, are less common and typically require specific catalysts or reaction conditions. One approach involves the reductive transamidation of N-acyl benzotriazoles with nitro compounds, mediated by reagents like bis(pinacolato)diboron (B₂(OH)₄) in an aqueous medium. organic-chemistry.org This suggests that derivatization of the parent compound could open pathways for such exchange reactions.
Reductive and Oxidative Modifications of the Amide Linkage
The amide group itself is generally resistant to oxidation. However, it can be reduced to an amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation, which would convert this compound into N-(4-nitrobenzyl)-2-(phenylthio)ethan-1-amine. youtube.com This reaction proceeds by converting the carbonyl group into a methylene (B1212753) group (CH₂), effectively transforming the amide into an amine. youtube.com It is important to note that LiAlH₄ can also reduce the nitro group, potentially leading to a mixture of products unless conditions are carefully controlled. wikipedia.orgmasterorganicchemistry.com
Another transformation is the conversion of the amide to a thioamide. This can be accomplished using various thiating agents, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). nih.govresearchgate.net A two-step, one-pot protocol involving chlorination of the benzamide with thionyl chloride followed by reaction with a dithiocarbamate salt has also been reported as an efficient method for this conversion. nih.gov
Reactions Involving the Nitro Group
The aromatic nitro group is a versatile functional group that significantly influences the reactivity of the phenyl ring and can be readily transformed into other functionalities.
Reduction of the Nitro Group to Amine, Hydroxylamine, or Azoxy Derivatives
The reduction of the nitro group is one of the most important reactions for this class of compounds. A variety of reagents can be employed to reduce the aromatic nitro group to a primary amine, yielding 4-amino-N-[2-(phenylthio)ethyl]benzamide. masterorganicchemistry.com Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.orgcommonorganicchemistry.com Another widely used method involves the use of metals in acidic media, such as iron, zinc, or tin(II) chloride in the presence of hydrochloric acid. masterorganicchemistry.comcommonorganicchemistry.com Sodium dithionite (Na₂S₂O₄) also serves as an effective and mild reducing agent for aromatic nitro groups. organic-chemistry.org
Depending on the reducing agent and reaction conditions, the reduction can be stopped at intermediate stages. For instance, partial reduction can yield N-aryl hydroxylamines or even dimeric azoxy or azo compounds. wikipedia.orgchemeurope.com The use of zinc metal in aqueous ammonium chloride is a known method for preparing aryl hydroxylamines from nitroarenes. wikipedia.org The formation of azo compounds can occur when using certain metal hydrides like LiAlH₄ to reduce aromatic nitro compounds. wikipedia.orgmasterorganicchemistry.com
Table 1: Conditions for the Reduction of Aromatic Nitro Groups
| Product | Reagent(s) | Typical Conditions |
|---|---|---|
| Amine | H₂ with Pd/C, PtO₂, or Raney Ni | Catalytic hydrogenation wikipedia.orgcommonorganicchemistry.com |
| Amine | Fe, Zn, or SnCl₂ with HCl | Metal in acidic media commonorganicchemistry.com |
| Amine | Sodium Dithionite (Na₂S₂O₄) | Aqueous solution organic-chemistry.org |
| Hydroxylamine | Zn with NH₄Cl | Aqueous solution wikipedia.org |
| Hydroxylamine | Raney Ni with Hydrazine | 0-10 °C wikipedia.org |
| Azo Compound | LiAlH₄ | Reduction of aromatic nitro compounds wikipedia.orgmasterorganicchemistry.com |
| Hydrazo Compound | Zn metal (excess) | Formation of N,N'-diarylhydrazine wikipedia.org |
Nucleophilic Aromatic Substitution on the Nitro-Substituted Phenyl Ring
The presence of the strongly electron-withdrawing nitro group at the para-position of the benzamide ring activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This makes the ipso, ortho, and meta positions more susceptible to attack by nucleophiles. While the nitro group itself is not typically the leaving group, other substituents on the ring, if present in the ortho or para positions, could be displaced. For instance, in related compounds like 2-chloro-4-nitrobenzamides, the chlorine atom can be readily displaced by various nucleophiles. nih.gov This highlights the potential for introducing a wide range of functional groups onto the nitro-substituted phenyl ring of derivatives of the title compound.
Transformations of the Phenylthioethyl Side Chain
The phenylthioethyl side chain offers another site for chemical modification, primarily at the sulfur atom. The sulfide linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. These oxidations can typically be achieved using a variety of oxidizing agents, such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate. The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the choice of oxidant and the reaction conditions. These transformations would yield 4-nitro-N-[2-(phenylsulfinyl)ethyl]benzamide and 4-nitro-N-[2-(phenylsulfonyl)ethyl]benzamide, respectively. These derivatives would have significantly different polarity and chemical properties compared to the parent sulfide.
Oxidation of the Thioether to Sulfoxide or Sulfone
The sulfur atom of the thioether group in this compound is susceptible to oxidation. Treatment with one equivalent of a mild oxidizing agent is expected to yield the corresponding sulfoxide, while the use of a stronger oxidizing agent or an excess of the oxidant should lead to the formation of the sulfone. masterorganicchemistry.comyoutube.com The electron-withdrawing nature of the 4-nitrobenzamide (B147303) moiety might slightly decrease the nucleophilicity of the sulfur atom, potentially requiring slightly harsher reaction conditions compared to a simple alkyl phenyl sulfide.
A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide is a common and environmentally friendly choice, often used in conjunction with a catalyst. researchgate.net Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also highly effective for the oxidation of thioethers. masterorganicchemistry.com Other reagents like sodium periodate or ozone can also be utilized. masterorganicchemistry.com The stepwise oxidation allows for the selective formation of either the sulfoxide or the sulfone by controlling the stoichiometry of the oxidizing agent. organic-chemistry.org
Table 1: Predicted Oxidation Reactions of this compound
| Starting Material | Reagent(s) | Expected Product |
|---|---|---|
| This compound | 1 eq. H₂O₂ or m-CPBA | 4-nitro-N-[2-(phenylsulfinyl)ethyl]benzamide |
| This compound | ≥2 eq. H₂O₂ or m-CPBA | 4-nitro-N-[2-(phenylsulfonyl)ethyl]benzamide |
Desulfurization Reactions
Desulfurization of the thioether linkage in this compound would result in the cleavage of the carbon-sulfur bonds. A common method for desulfurization is hydrogenolysis using Raney nickel. wikipedia.org This reaction would be expected to replace the phenylthio group with a hydrogen atom, yielding N-(2-phenylethyl)-4-nitrobenzamide. This type of reaction is generally robust but can sometimes be sensitive to other functional groups in the molecule. wikipedia.org The nitro group on the benzamide ring might also be susceptible to reduction under certain hydrogenolytic conditions, potentially leading to the corresponding aniline derivative. Careful control of the reaction conditions would be necessary to achieve selective desulfurization.
Other desulfurization methods could involve the use of single-electron transfer (SET) reduction or homolytic substitution, though these are less commonly employed for simple thioethers. researchgate.net
Table 2: Predicted Desulfurization Reaction of this compound
| Starting Material | Reagent(s) | Expected Product |
|---|---|---|
| This compound | Raney Nickel, H₂ | N-(2-phenylethyl)-4-nitrobenzamide |
Alkylation or Acylation of the Sulfur Atom
The lone pair of electrons on the sulfur atom of the thioether allows it to act as a nucleophile and undergo alkylation or acylation to form sulfonium salts. youtube.com Reaction with an alkyl halide, such as methyl iodide, would be expected to yield a stable sulfonium salt. Similarly, acylation with an acyl halide in the presence of a non-nucleophilic counterion source could also lead to the formation of an acylsulfonium salt. These sulfonium salts can be useful intermediates in organic synthesis. The reactivity of the sulfur atom as a nucleophile will be influenced by the electronic effects of the rest of the molecule.
Table 3: Predicted Alkylation/Acylation Reactions of this compound
| Starting Material | Reagent(s) | Expected Product |
|---|---|---|
| This compound | CH₃I | S-methyl-S-[2-(4-nitrobenzamido)ethyl]phenylsulfonium iodide |
| This compound | RCOCl, AgSbF₆ | S-acyl-S-[2-(4-nitrobenzamido)ethyl]phenylsulfonium hexafluoroantimonate |
Applications in Organic Synthesis As a Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
No published synthetic routes were found that utilize 4-nitro-N-[2-(phenylthio)ethyl]benzamide as a direct precursor for the synthesis of complex heterocyclic systems.
Utilization in Multicomponent Reactions
There are no documented instances of This compound being employed as a reactant in multicomponent reactions (MCRs). While MCRs are a powerful tool for building molecular complexity, and various nitro- or thio-containing compounds can be used, the participation of this specific molecule has not been described in the literature. organic-chemistry.orgnih.gov
Scaffold for Combinatorial Chemistry Libraries
No evidence exists to suggest that This compound has been used as a core scaffold for the generation of combinatorial chemistry libraries. While related motifs like thiobenzazoles and thioether cyclic peptides have been used in the construction of DNA-encoded libraries, this particular benzamide-thioether structure is not mentioned in that context. rsc.orgacs.org
Biological Activity and Mechanistic Insights in Vitro Studies Only
Investigation of Molecular Targets and Pathways
The in vitro biological activity of compounds structurally related to 4-nitro-N-[2-(phenylthio)ethyl]benzamide has been explored against a variety of molecular targets, including enzymes and cellular pathways.
Enzyme Inhibition Studies
Research into the enzyme inhibitory potential of benzamide (B126) derivatives and compounds with similar structural motifs has yielded promising results against several enzymes.
Acetylcholinesterase (AChE): The inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease. Studies on N-phenylbenzamide derivatives have demonstrated their potential as AChE inhibitors. For instance, a series of 4-(1,3-dioxoisoindolin-2-yl)-N-phenylbenzamide derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity. One compound featuring an ortho-nitro moiety on the N-phenyl ring exhibited the highest inhibitory potency with an IC50 value of 1.1 ± 0.25 µM nih.gov. This suggests that the nitro group, being an electron-withdrawing group, can contribute significantly to the inhibitory activity nih.gov. Although this compound is not identical to this compound, the presence of the nitrobenzamide moiety is a shared feature. Other studies on halogenated 2-hydroxy-N-phenylbenzamides also showed moderate inhibition of AChE, with IC50 values ranging from 33.1 to 85.8 µM nih.gov.
β-Secretase (BACE1): β-Secretase is another critical target in Alzheimer's disease research, as it is involved in the production of amyloid-β peptides nih.gov. While direct inhibitory data for this compound on BACE1 is not available, the broader class of peptidomimetic inhibitors has been extensively studied nih.gov. The development of potent BACE1 inhibitors often involves creating molecules that mimic the transition state of the enzyme's substrate nih.gov.
Phosphodiesterase (PDE): Phosphodiesterases are a family of enzymes that regulate intracellular signaling pathways. Inhibition of these enzymes has therapeutic potential in various diseases nih.gov. For example, a series of benzothiophene derivatives were identified as potent inhibitors of phosphodiesterase 10A (PDE10A), with one compound showing an IC50 of 7.6 nM nih.gov. While structurally distinct from this compound, this highlights the potential for aromatic carboxamides to interact with PDE enzymes.
α-Glucosidase: The inhibition of α-glucosidase is an important approach for managing type 2 diabetes by controlling postprandial hyperglycemia nih.gov. Research on 1,2-benzothiazine-N-arylacetamides has shown that these compounds can be effective inhibitors of α-glucosidase. The presence of electron-withdrawing groups on the benzoyl and N-phenyl moieties was found to increase the bioactivity nih.gov. Another study on benzimidazole-thioquinoline derivatives also demonstrated good α-glucosidase inhibitory activity, with IC50 values in the micromolar range nih.gov.
NFATc1: The transcription factor NFATc1 (Nuclear Factor of Activated T-cells c1) is a key regulator of immune responses nih.gov. While direct modulation of NFATc1 by this compound has not been reported, the general principle of targeting transcription factor interactions is a growing area of drug discovery.
Receptor Binding Assays
Specific receptor binding assays for this compound are not widely reported in the literature. However, studies on other benzamide analogs have shown interactions with various receptors. For instance, certain N-[(3S)-l-benzylpyrrolidin-3-yl]-(2-thienyl) benzamides have been found to bind with high affinity to human D4 and 5-HT2A receptors . Another study on N-(thiazol-2-yl)-benzamide analogs identified them as selective antagonists of the Zinc-Activated Channel (ZAC) semanticscholar.orgnih.gov. These findings suggest that the benzamide scaffold can be adapted to target a range of receptors.
Modulation of Cellular Pathways
Cell Cycle Progression: The impact of nitro-substituted compounds on cell cycle progression has been a subject of investigation. A study on novel nitro-substituted benzazolo[3,2-a]quinolinium salts demonstrated that these compounds can cause cell cycle arrest. One particular compound induced a 64% arrest at the sub G0/G1 phase in A431 human epidermoid carcinoma cells nih.gov. This suggests that the nitroaromatic moiety may play a role in modulating the cell cycle, potentially leading to apoptosis nih.gov.
Protein-Protein Interactions (PPIs): The modulation of protein-protein interactions is a significant area of therapeutic research nih.govnih.gov. PPIs are crucial for most biological processes, and their dysregulation is implicated in numerous diseases nih.govnih.gov. Small molecules that can either inhibit or stabilize these interactions are of great interest nih.govresearchgate.net. While there is no specific data on this compound as a modulator of PPIs, its structural components could potentially interact with the surfaces of proteins involved in such interactions.
Structure-Activity Relationship (SAR) Investigations (In Vitro Context)
The biological efficacy of a molecule is intrinsically linked to its chemical structure. SAR studies on compounds related to this compound provide valuable insights into the roles of its different structural components.
Impact of Substituent Modifications on In Vitro Biological Efficacy
Modifications to the core structure of benzamide derivatives have been shown to significantly impact their in vitro activity.
| Compound Class | Modification | Effect on In Vitro Activity | Reference |
| 4-(1,3-Dioxoisoindolin-2-yl)-N-phenylbenzamides | Addition of ortho-nitro group to N-phenyl ring | Increased acetylcholinesterase inhibition | nih.gov |
| 2-Hydroxy-N-phenylbenzamides | Esterification with phosphorus-based acids | Improved butyrylcholinesterase inhibition | nih.gov |
| 1,2-Benzothiazine-N-arylacetamides | Introduction of electron-withdrawing groups | Enhanced α-glucosidase inhibition | nih.gov |
| 2-Benzylbenzimidazole Opioids | Removal of 5-nitro group | Pronounced decrease in µ-opioid receptor activation potency | nih.govnih.gov |
Role of Aromatic Rings, Nitro Group, and Thioether Linkage in Biological Modulation
Aromatic Rings: The benzamide core, consisting of two aromatic rings connected by an amide linker, is a common scaffold in medicinal chemistry. The planarity and potential for π-π stacking and hydrophobic interactions of these rings are crucial for binding to biological targets. The substitution pattern on these rings dictates the electronic properties and steric profile of the molecule, thereby influencing its biological activity.
Nitro Group: The nitro group is a strong electron-withdrawing group and can significantly influence the electronic properties of the aromatic ring to which it is attached. In the case of acetylcholinesterase inhibitors, the presence of a nitro group was shown to enhance potency nih.gov. Furthermore, in a study of 2-benzylbenzimidazole 'nitazene' opioids, the removal of the 5-nitro group from the benzimidazole ring consistently led to a significant drop in potency for µ-opioid receptor activation, highlighting its critical role in the molecule's activity nih.govnih.gov.
Thioether Linkage: The thioether linkage provides a flexible connection between the phenyl ring and the ethylamide portion of the molecule. The sulfur atom can participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites. Studies on 2-(1-adamantylthio)nicotinic acid derivatives have shown that the thioether moiety is part of a pharmacophore that can elicit vasorelaxant and antioxidant activities mdpi.comsemanticscholar.org. In the context of α-glucosidase inhibitors, the presence of a sulfur atom in benzimidazole-thioquinoline hybrids was hypothesized to provide special interactions with critical residues in the enzyme's binding site nih.gov.
In Vitro Antimicrobial and Anticancer Activity Mechanisms
No published studies were found that investigated the antimicrobial or anticancer properties of this compound. Therefore, data on its potential to inhibit bacterial or fungal growth, its cytotoxicity against cancer cell lines, or its effects on cell proliferation mechanisms are currently absent from the scientific literature.
Inhibition of Bacterial or Fungal Growth (In Vitro MIC/MBC studies)
There are no available Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) studies for this compound against any tested bacterial or fungal strains.
Evaluation of Cytotoxicity against Cancer Cell Lines (In Vitro IC50/EC50 studies)
No data from in vitro assays determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound against any cancer cell lines have been reported.
Exploration of Antiproliferative Mechanisms (e.g., cell cycle arrest, apoptosis induction)
Scientific literature lacks any studies exploring the potential antiproliferative mechanisms of this compound, such as its ability to induce cell cycle arrest or apoptosis in cancer cells.
Biomolecular Interaction Studies (e.g., DNA/RNA binding, protein interactions)
There is no available research on the interaction of this compound with biomolecules. Studies concerning its potential to bind to DNA or RNA, or to interact with specific proteins, have not been published.
Future Research Directions and Potential Applications in Chemical Science
Design and Synthesis of Advanced Derivatives with Enhanced Properties
The core structure of 4-nitro-N-[2-(phenylthio)ethyl]benzamide offers multiple sites for modification to create advanced derivatives with tailored properties.
Modification of the Phenylthio Group: Introduction of electron-donating or electron-withdrawing substituents onto the phenyl ring of the phenylthio moiety could modulate the electronic properties of the sulfur atom. This could influence the compound's reactivity, binding affinities in biological systems, and its performance in materials science applications. For instance, the synthesis of derivatives with varying substituents on this ring could be systematically explored.
Alterations to the 4-Nitrobenzoyl Moiety: The nitro group is a strong electron-withdrawing group and a key site for chemical transformation. Reduction of the nitro group to an amine would yield 4-amino-N-[2-(phenylthio)ethyl]benzamide, a derivative with significantly different electronic and hydrogen-bonding capabilities. This amino group could then serve as a handle for further functionalization, leading to a diverse library of compounds.
N-Alkylation or N-Arylation of the Amide: Modification of the amide nitrogen, while synthetically challenging, could provide another avenue for creating derivatives with altered steric and electronic profiles.
A systematic study of these derivatives would be crucial to establish structure-activity relationships (SAR) and structure-property relationships (SPR).
Exploration of Novel Synthetic Pathways for Scalable Production
The likely synthesis of this compound would involve the acylation of 2-(phenylthio)ethan-1-amine with 4-nitrobenzoyl chloride. While this is a standard and generally efficient method for laboratory-scale synthesis, future research could focus on developing more scalable and sustainable pathways.
One-Pot Syntheses: Investigating one-pot procedures that combine the formation of the thioether and the amide bond in a single reaction vessel could significantly improve efficiency and reduce waste.
Flow Chemistry: The use of continuous flow reactors could offer advantages for large-scale production, providing better control over reaction parameters, improved safety for handling potentially energetic nitro-compounds, and higher throughput.
Green Chemistry Approaches: Exploring the use of greener solvents, catalyst systems (e.g., reusable solid-supported catalysts), and energy sources (e.g., microwave or mechanochemical synthesis) would be a valuable research direction. For example, mechanosynthesis, which involves ball milling, has been shown to be an eco-friendly and efficient method for producing similar amide compounds. mdpi.com
The development of such pathways would be essential for making this compound and its derivatives readily accessible for further research and potential applications.
Integration into Advanced Materials Science or Analytical Chemistry Applications
The structural features of this compound suggest potential applications in both materials science and analytical chemistry.
Advanced Materials: The presence of the aromatic rings and the polar nitro and amide groups could impart interesting self-assembly properties, making it a candidate for the development of novel liquid crystals, gels, or other soft materials. The thioether linkage could also be used to anchor the molecule to metal surfaces, such as gold, for the creation of self-assembled monolayers (SAMs) with specific functionalities.
Analytical Chemistry: The nitroaromatic group is electrochemically active and can be used as a reporter group in electrochemical sensors. It is conceivable that a sensor based on this compound could be designed for the detection of specific analytes that interact with the phenylthio moiety. Furthermore, the aromatic nature of the compound suggests it could be used as a chromophore in UV-Vis spectroscopy or as a fluorescent probe after suitable modification. The reaction of nitro-substituted aromatic compounds with thiols to produce fluorescent derivatives is a known analytical strategy. nih.gov
Further Elucidation of Mechanistic Aspects in Relevant Biological Systems (In Vitro)
The 4-nitrobenzamide (B147303) scaffold is present in some biologically active molecules. In vitro studies would be essential to understand the potential biological relevance of this compound.
Enzyme Inhibition Studies: The compound could be screened against a panel of enzymes, particularly those with active sites that can accommodate the phenylthioethyl side chain. For example, some enzymes are known to be modulated by molecules containing thioether linkages.
Antimicrobial and Antiparasitic Assays: Nitro-containing compounds have a long history as antimicrobial and antiparasitic agents. nih.gov In vitro assays against various bacterial, fungal, and parasitic strains would be a logical first step to explore this potential. The mechanism of action often involves the enzymatic reduction of the nitro group to generate reactive nitrogen species that are toxic to the microorganisms.
Cell-Based Assays: Investigating the effects of the compound on different cell lines could provide insights into its cytotoxicity and potential as a modulator of cellular pathways. For instance, studies on similar nitro-containing compounds have explored their role as modulators of peroxisome proliferator-activated receptors (PPARs). nih.gov
It is important to note that any observed biological activity would necessitate further detailed mechanistic studies to identify the specific molecular targets and pathways involved.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-nitro-N-[2-(phenylthio)ethyl]benzamide, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : React 2-(phenylthio)ethylamine with 4-nitrobenzoyl chloride in anhydrous dichloromethane under nitrogen atmosphere.
- Step 2 : Use triethylamine (2.5 eq) as a base to neutralize HCl byproducts. Monitor reaction completion via TLC (hexane:ethyl acetate, 3:1).
- Step 3 : Purify via recrystallization from methanol (yield ~65–75%) .
- Optimization : Increase yield by extending reaction time (8–12 hours) or using microwave-assisted synthesis (50°C, 30 minutes) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- NMR : Confirm structure using -NMR (DMSO-d6): δ 8.2–8.4 (aromatic protons), δ 3.7–3.9 (–SCH2CH2–), δ 2.8–3.1 (S–CH2–) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–N bond length ~1.34 Å) to validate steric effects .
- IR : Identify carbonyl (C=O stretch at ~1670 cm) and nitro (NO2 asymmetric stretch at ~1520 cm) groups .
Q. How to design a preliminary biological activity screen for this compound?
- Protocol :
- Target selection : Prioritize enzymes with benzamide-binding pockets (e.g., kinase or protease families) .
- Assays :
- In vitro enzyme inhibition : Use fluorescence-based assays (e.g., ATPase activity measured via malachite green) at 10 µM compound concentration .
- Cell viability : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assay (IC50 determination) .
Advanced Research Questions
Q. How to investigate the compound’s interaction with a putative protein target using biophysical methods?
- Experimental Design :
- Surface Plasmon Resonance (SPR) : Immobilize target protein on a CM5 chip; measure binding kinetics (ka/kd) at varying compound concentrations (1–100 µM) .
- Isothermal Titration Calorimetry (ITC) : Determine binding stoichiometry and ΔH/ΔS values in PBS buffer (pH 7.4) .
- Molecular Docking : Use AutoDock Vina to model interactions, focusing on nitro group hydrogen bonding and phenylthio hydrophobic contacts .
Q. How to resolve contradictions in biological activity data across different assay systems?
- Approach :
- Orthogonal assays : Compare enzyme inhibition (in vitro) with cellular activity (e.g., Western blot for target phosphorylation) to assess membrane permeability .
- Metabolic stability : Incubate compound with liver microsomes (human/rat) to evaluate CYP450-mediated degradation .
- Theoretical framework : Apply the "lock-and-key" vs. "induced-fit" model to explain discrepancies in binding affinity .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methods :
- Co-solvent systems : Use 10% DMSO + 10% PEG-400 in saline for intravenous administration .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the benzamide nitrogen to enhance absorption .
- Salt formation : Test hydrochloride or mesylate salts to improve aqueous solubility (>5 mg/mL) .
Q. How to model the compound’s pharmacokinetic profile using computational tools?
- Workflow :
- ADME prediction : Use SwissADME to estimate logP (~3.2), BBB permeability (low), and CYP2D6 inhibition risk .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability in lipid bilayers (POPC model) .
- Metabolite identification : Employ GLORYx to predict Phase I/II metabolites (e.g., nitro reduction to amine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
